molecular formula C12H13NO2 B13481058 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione

Katalognummer: B13481058
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: YZIPIKHJDBJTFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketones with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and oxidation to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

1-cyclopropyl-2-methyl-3-pyridin-3-ylpropane-1,3-dione

InChI

InChI=1S/C12H13NO2/c1-8(11(14)9-4-5-9)12(15)10-3-2-6-13-7-10/h2-3,6-9H,4-5H2,1H3

InChI-Schlüssel

YZIPIKHJDBJTFK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1CC1)C(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.